molecular formula C12H14N6O B12518115 (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone CAS No. 651769-44-7

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone

Cat. No.: B12518115
CAS No.: 651769-44-7
M. Wt: 258.28 g/mol
InChI Key: GDPDUFQDEWMHJW-UHFFFAOYSA-N
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Description

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is a chemical compound with the molecular formula C₁₂H₁₄N₆O It is characterized by the presence of a piperazine ring and a tetrazole ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone typically involves the reaction of piperazine with 4-(2H-tetrazol-5-yl)benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]ethanone: Similar structure but with an ethyl group instead of a methanone group.

Uniqueness

(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and tetrazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

651769-44-7

Molecular Formula

C12H14N6O

Molecular Weight

258.28 g/mol

IUPAC Name

piperazin-1-yl-[4-(2H-tetrazol-5-yl)phenyl]methanone

InChI

InChI=1S/C12H14N6O/c19-12(18-7-5-13-6-8-18)10-3-1-9(2-4-10)11-14-16-17-15-11/h1-4,13H,5-8H2,(H,14,15,16,17)

InChI Key

GDPDUFQDEWMHJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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